molecular formula C13H16BrFN2O B5779840 1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5779840
M. Wt: 315.18 g/mol
InChI Key: YBYWAAHDFYJALL-UHFFFAOYSA-N
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Description

1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone is an organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluorobenzyl chloride and piperazine.

    Reaction Conditions: The 3-bromo-4-fluorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) for several hours.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the substituted phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone
  • 1-[4-[(3-Bromo-4-chlorophenyl)methyl]piperazin-1-yl]ethanone
  • 1-[4-[(3-Bromo-4-methylphenyl)methyl]piperazin-1-yl]ethanone

Uniqueness

1-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-13(15)12(14)8-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYWAAHDFYJALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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